

In-Depth Technical Guide: BMS-986470 and its Effect on γ -Globin Expression

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Compound of Interest

Compound Name: BMS-986470

Cat. No.: B15542348

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

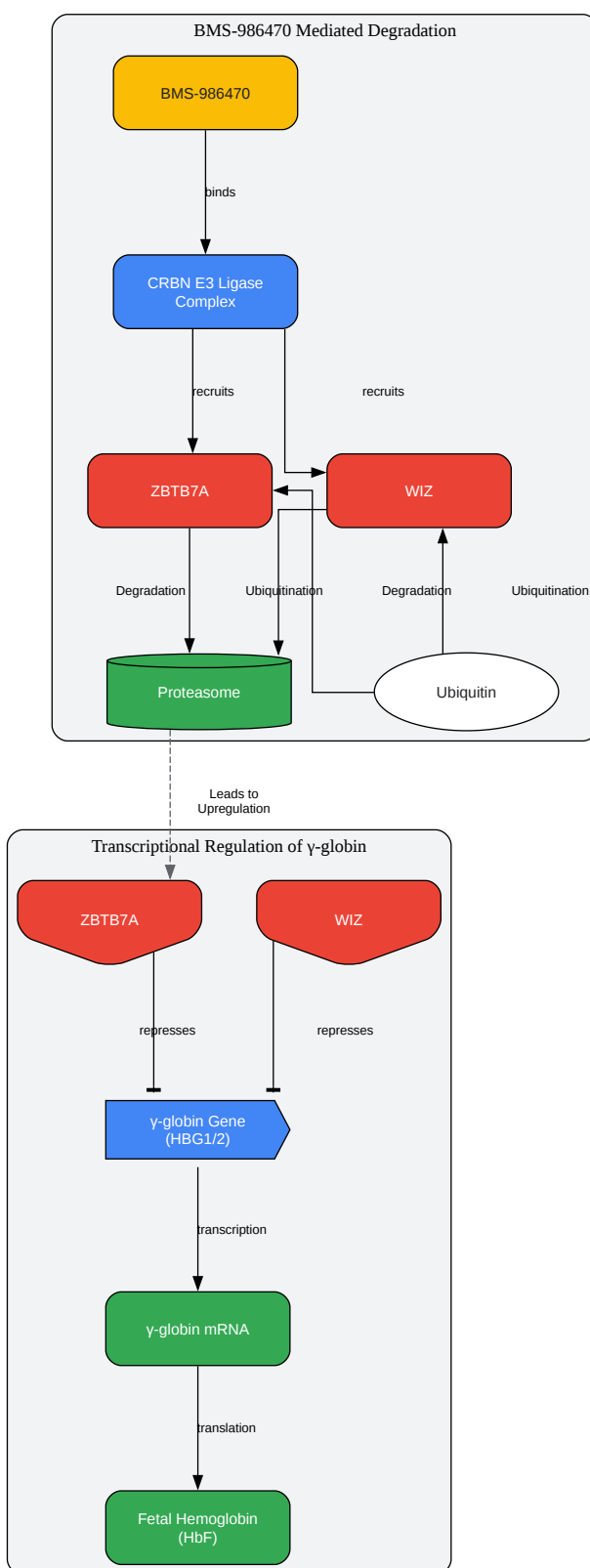
BMS-986470 is a novel, orally bioavailable small molecule that has demonstrated significant potential in the reactivation of fetal hemoglobin (HbF) by inducing the expression of γ -globin. This technical guide provides a comprehensive overview of the core science behind **BMS-986470**, including its mechanism of action, preclinical data, and the experimental methodologies employed in its evaluation. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential and scientific underpinnings of this promising compound for the treatment of hemoglobinopathies such as sickle cell disease (SCD).

Core Mechanism of Action: Dual Degradation of ZBTB7A and WIZ

BMS-986470 is a first-in-class molecular glue degrader that functions as a Cereblon (CRBN) E3 ligase modulator (CELMoD).^{[1][2]} Its primary mechanism of action involves the targeted degradation of two key transcriptional repressors of γ -globin: Zinc finger and BTB domain-containing 7A (ZBTB7A) and Widely Interspaced Zinc Finger protein (WIZ).^{[3][4][5][6]}

By binding to the CRBN E3 ubiquitin ligase complex, **BMS-986470** effectively "glues" ZBTB7A and WIZ to the complex, leading to their ubiquitination and subsequent degradation by the

proteasome. The removal of these repressors from the γ -globin gene promoter region results in the reactivation of γ -globin gene transcription and a subsequent increase in the production of fetal hemoglobin (HbF, $\alpha_2\gamma_2$).



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Caption: Mechanism of Action of **BMS-986470**

Quantitative Data Presentation

The following tables summarize the key quantitative data on the in vitro and in vivo effects of **BMS-986470**.

Table 1: In Vitro Efficacy of **BMS-986470**

Parameter	Cell Type	Result	Citation
γ-globin mRNA Induction	Human CD34+ derived erythroid cells (14 days differentiation)	73-fold increase	[3]
F-cell Percentage	Human CD34+ derived erythroid cells (14 days differentiation)	93% F-cells	[3]
Mean Fluorescence Intensity (MFI)	Human CD34+ derived erythroid cells (14 days differentiation)	12.5	[3]
γ-globin AUC (HiBiT assay)	Not specified	154	[3]
ZBTB7A Degradation (EC50)	Not specified	0.009 μM	[3]
WIZ Degradation (EC50)	Not specified	0.011 μM	[3]
CRBN Binding (IC50)	Not specified	0.54 μM	[3]

Table 2: Preclinical In Vivo Efficacy of **BMS-986470**

Animal Model	Dosing Regimen	Key Findings	Citation
NBSGW Mouse Model (engrafted with human erythropoiesis)	1, 5, and 6 mg/kg q.d. for 14 days	Dose-proportional PK/PD, HbF activation	[3]
Townes Mice (expressing human CRBN)	Not specified	Significant induction of F-cells and γ -globin protein, reduced sickling under hypoxic conditions ex vivo	
Naïve Healthy Cynomolgus Monkeys	0.3, 1.5, and 7.5 mg/kg daily for 16 days	Dose-dependent degradation of ZBTB7A and WIZ, increased circulating immature erythrocytes, increased HBG1/2 transcript and γ -globin protein	[3]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of **BMS-986470**.

In Vitro Cell-Based Assays

3.1.1. Human CD34+ Cell Culture and Erythroid Differentiation

- Objective: To assess the effect of **BMS-986470** on γ -globin expression in a primary human cell model.
- Methodology:
 - Isolate CD34+ hematopoietic stem and progenitor cells from healthy donor cord blood or peripheral blood.

- Culture the cells in a multi-phase differentiation medium to induce erythroid lineage commitment and maturation. This typically involves a serum-free medium supplemented with a cocktail of cytokines such as SCF, EPO, IL-3, and dexamethasone, with concentrations adjusted at different stages of differentiation.
- Introduce **BMS-986470** at various concentrations to the culture medium during the differentiation process.
- After a defined period (e.g., 14 days), harvest the cells for downstream analysis.

3.1.2. HUDEP-2 Cell Culture and Differentiation

- Objective: To utilize an immortalized human erythroid progenitor cell line for mechanistic studies and compound screening.
- Methodology:
 - Maintain HUDEP-2 cells in an expansion medium containing StemSpan SFEM supplemented with SCF, EPO, dexamethasone, and doxycycline.
 - To induce differentiation, wash the cells and resuspend them in a differentiation medium containing Iscove's Modified Dulbecco's Medium (IMDM) with human serum, bovine serum albumin, EPO, and other supplements.
 - Treat the differentiating cells with **BMS-986470**.
 - Collect cells at different time points for analysis of protein degradation and gene expression.

3.1.3. Quantitative Real-Time PCR (RT-qPCR) for γ -globin mRNA

- Objective: To quantify the expression levels of γ -globin mRNA.
- Methodology:
 - Isolate total RNA from treated and untreated cells using a suitable RNA extraction kit.
 - Synthesize cDNA from the extracted RNA using a reverse transcription kit.

- Perform qPCR using primers and probes specific for the γ -globin gene (HBG1/2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
- Calculate the relative fold change in γ -globin mRNA expression using the $\Delta\Delta C_t$ method.

3.1.4. Western Blotting for ZBTB7A and WIZ

- Objective: To determine the extent of ZBTB7A and WIZ protein degradation.
- Methodology:
 - Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates using a BCA assay.
 - Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane and probe with primary antibodies specific for ZBTB7A and WIZ. A loading control antibody (e.g., GAPDH, β -actin) should also be used.
 - Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
 - Quantify band intensities to determine the percentage of protein degradation.

3.1.5. Flow Cytometry for F-cell Analysis

- Objective: To quantify the percentage of red blood cells expressing fetal hemoglobin (F-cells).
- Methodology:
 - Harvest differentiated erythroid cells and fix and permeabilize them.
 - Stain the cells with a fluorescently labeled antibody specific for fetal hemoglobin (anti-HbF).

- Analyze the stained cells using a flow cytometer to determine the percentage of HbF-positive cells.

3.1.6. High-Performance Liquid Chromatography (HPLC) for HbF Quantification

- Objective: To accurately quantify the percentage of total fetal hemoglobin.
- Methodology:
 - Prepare hemolysates from differentiated erythroid cells.
 - Separate the different hemoglobin variants (HbF, HbA, HbS) using cation-exchange HPLC.
 - Integrate the peak areas corresponding to each hemoglobin variant to calculate the percentage of HbF relative to total hemoglobin.

In Vivo Animal Models

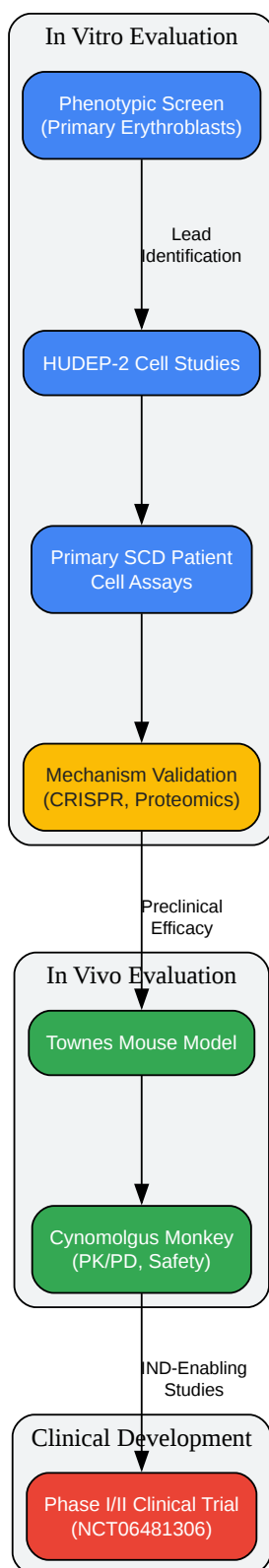
3.2.1. Townes Mouse Model of Sickle Cell Disease

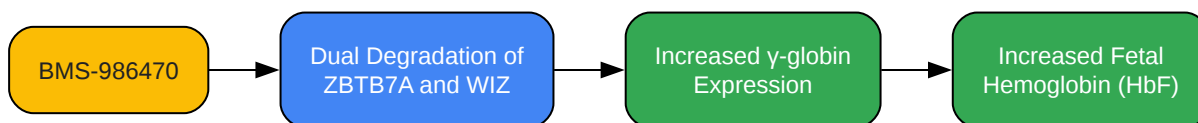
- Objective: To evaluate the in vivo efficacy of **BMS-986470** in a humanized mouse model of SCD.
- Methodology:
 - Utilize Townes mice, which express human α - and β S-globin chains and exhibit key features of human SCD. For studies involving CELMoDs, mice expressing human CRBN are necessary.
 - Administer **BMS-986470** orally at various doses and for a specified duration.
 - Collect peripheral blood samples at different time points to analyze hematological parameters, F-cell numbers, and HbF levels.
 - Perform ex vivo sickling assays by subjecting red blood cells to hypoxic conditions and quantifying the percentage of sickled cells.

3.2.2. Cynomolgus Monkey Studies

- Objective: To assess the pharmacokinetics, pharmacodynamics, and safety of **BMS-986470** in a non-human primate model.
- Methodology:
 - Administer **BMS-986470** to naïve healthy cynomolgus monkeys, typically via oral gavage.
 - Collect blood and bone marrow samples at various time points post-administration.
 - Analyze plasma concentrations of **BMS-986470** to determine pharmacokinetic parameters.
 - Assess pharmacodynamic markers in blood and bone marrow, including the degradation of ZBTB7A and WIZ, and the expression of γ -globin mRNA and protein.
 - Monitor the animals for any adverse effects.

Mandatory Visualizations





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